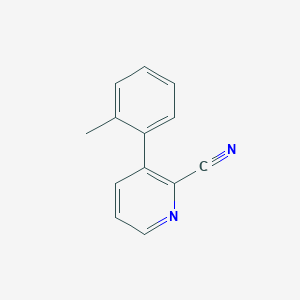
3-(2-甲基苯基)吡啶-2-腈
描述
Synthesis Analysis
The synthesis of compounds similar to 3-(2-Methylphenyl)pyridine-2-carbonitrile has been reported. For instance, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced the β-keto amides .科学研究应用
合成和结构分析
对吡啶衍生物的研究,例如相关化合物的合成和晶体结构测定,为新型有机材料的开发提供了基础知识。例如,Moustafa 和 Girgis (2007) 对 6,7‐二氢‐2‐甲氧基‐4‐(取代)‐5H ‐苯并[6,7]环庚并[1,2‐b ]吡啶‐3‐腈衍生物的合成和晶体结构的研究展示了结构分析在理解吡啶衍生物性质方面的重要性,这可以推论到对 3-(2-甲基苯基)吡啶-2-腈的研究中 (Moustafa & Girgis, 2007)。
缓蚀
已经研究了芳基吡唑并吡啶对金属的缓蚀作用,表明其在材料科学和工程学中具有潜在应用。已经研究了芳基吡唑并吡啶对盐酸体系中铜的缓蚀作用,证明了它们作为缓蚀剂的潜力,这可以为 3-(2-甲基苯基)吡啶-2-腈的类似应用开发提供信息 (Sudheer & Quraishi, 2015)。
抗菌和抗氧化活性
吡啶衍生物的合成和抗菌和抗氧化活性评估突出了这些化合物在药物化学中的潜力。例如,新型吡啶衍生物的合成、表征和筛选,针对抗菌和抗氧化活性,证明了吡啶衍生物在开发新药方面的多功能性 (Lagu & Yejella, 2020)。
电子和光学性质
对吡啶衍生物的结构、光学和电子性质的研究为电子应用材料的开发提供了信息。例如,对吡唑并吡啶衍生物的结特性和电子性质的研究,突出了它们在电子器件和光敏器件制造中的潜在用途 (Zedan, El-Taweel, & El-Menyawy, 2020)。
作用机制
Target of action
Pyridine and phenyl derivatives are often used in drug design due to their ability to interact with a variety of biological targets. For example, indole derivatives, which contain a benzopyrrole nucleus similar to the phenyl group in the compound, have been found to bind with high affinity to multiple receptors .
Mode of action
The mode of action of a compound depends on its specific structure and the target it interacts with. Generally, these compounds can interact with their targets through various types of chemical bonds and forces, leading to changes in the target’s function .
Biochemical pathways
Pyridine and phenyl derivatives can affect a variety of biochemical pathways depending on their specific targets. For instance, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific chemical structure. Generally, heteroatomic saturated ring systems like pyrrolidine allow a greater chance of generating structural diversity, which can lead to different ADME/Tox results for drug candidates .
Result of action
The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. For example, antiviral indole derivatives have been found to show inhibitory activity against certain viruses .
生化分析
Biochemical Properties
3-(2-Methylphenyl)pyridine-2-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of 3-(2-Methylphenyl)pyridine-2-carbonitrile on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of certain genes involved in the inflammatory response, thereby impacting cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, 3-(2-Methylphenyl)pyridine-2-carbonitrile exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular processes. The compound’s interaction with cytochrome P450 enzymes is a prime example of its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-Methylphenyl)pyridine-2-carbonitrile change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity .
Dosage Effects in Animal Models
The effects of 3-(2-Methylphenyl)pyridine-2-carbonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties. At higher doses, it can cause toxic or adverse effects, including liver toxicity and other organ damage .
Metabolic Pathways
3-(2-Methylphenyl)pyridine-2-carbonitrile is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the organism .
Transport and Distribution
The transport and distribution of 3-(2-Methylphenyl)pyridine-2-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments, affecting its activity and function .
Subcellular Localization
The subcellular localization of 3-(2-Methylphenyl)pyridine-2-carbonitrile is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact its biochemical activity and overall function within the cell.
属性
IUPAC Name |
3-(2-methylphenyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-10-5-2-3-6-11(10)12-7-4-8-15-13(12)9-14/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWAGJIOIFSROJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(N=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


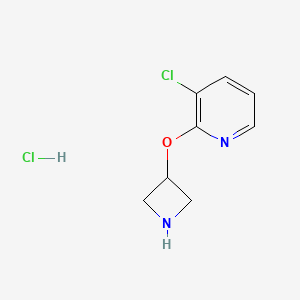
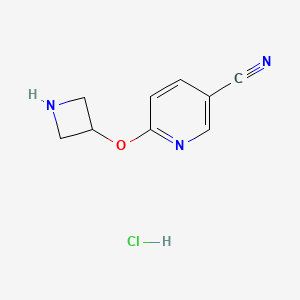
![1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride](/img/structure/B1473385.png)
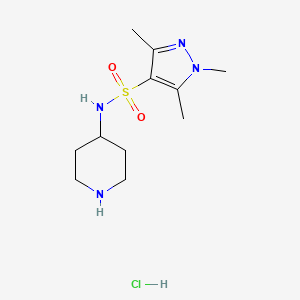
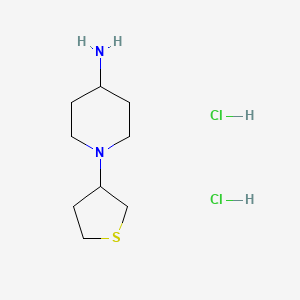
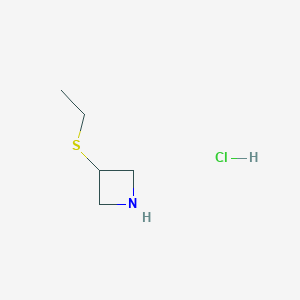


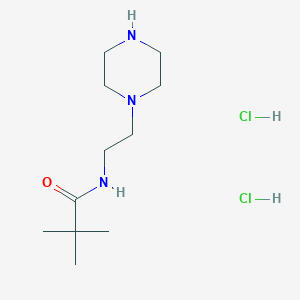

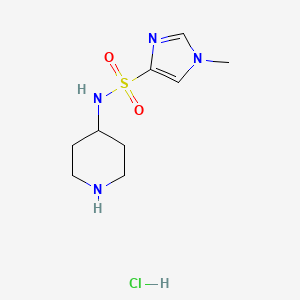

![1-[(3-Methylthiophen-2-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1473404.png)

